molecular formula C9H10ClN5 B13996648 4-Imino-5-phenyl-1,3,5-triazin-2-amine CAS No. 5431-21-0

4-Imino-5-phenyl-1,3,5-triazin-2-amine

Cat. No.: B13996648
CAS No.: 5431-21-0
M. Wt: 223.66 g/mol
InChI Key: KJVIHXWNGWIWEL-UHFFFAOYSA-N
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Description

4-Imino-5-phenyl-1,3,5-triazin-2-amine, more commonly known and studied as 6-Phenyl-1,3,5-triazine-2,4-diamine or Benzoguanamine (CAS 91-76-9), is a key chemical scaffold in medicinal chemistry research . This 1,3,5-triazine derivative serves as a versatile precursor for the synthesis of diverse bioactive molecules. Researchers actively investigate this core structure due to its promising antitumor and antimicrobial properties . The significant research value of this compound lies in its application as a building block for developing novel anticancer agents. Hybrid molecules incorporating the 2,4-diamino-1,3,5-triazine moiety have demonstrated potent in vitro cytotoxic activity against various human cancer cell lines . Furthermore, structurally related 6-aryl-4-cycloamino-1,3,5-triazin-2-amines have recently shown selective antileukemic activity against Jurkat T cells, with studies including 3D-QSAR modeling to guide the discovery of new therapeutic candidates . The triazine core is a privileged structure in drug discovery, known to inhibit a range of biological targets, including various kinases . The synthesis of 1,3,5-triazine derivatives often benefits from modern techniques such as microwave irradiation, which can lead to higher yields and purity in less time . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

5431-21-0

Molecular Formula

C9H10ClN5

Molecular Weight

223.66 g/mol

IUPAC Name

4-imino-5-phenyl-1,3,5-triazin-2-amine;hydrochloride

InChI

InChI=1S/C9H9N5.ClH/c10-8-12-6-14(9(11)13-8)7-4-2-1-3-5-7;/h1-6H,(H3,10,11,13);1H

InChI Key

KJVIHXWNGWIWEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=NC(=NC2=N)N.Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Biguanides with Ethyl Cyanoacetate

One of the primary synthetic routes to 1,3,5-triazine derivatives, including this compound, involves the cyclocondensation of biguanides with ethyl cyanoacetate. This method has been extensively documented in the synthesis of 2,4-diamino-1,3,5-triazine derivatives, which serve as key intermediates for further functionalization.

  • Procedure Summary : Biguanides are reacted with ethyl cyanoacetate under controlled conditions to form 2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitriles, which are precursors to the target compound. The reaction typically proceeds via nucleophilic attack and ring closure to form the triazine core.

  • Reaction Conditions : The cyclocondensation is performed under mild heating, often in ethanol or aqueous media, with reaction temperatures ranging from ambient to 40 °C.

  • Yields and Characterization : Yields for these intermediates are moderate to good (around 47%), with melting points and spectroscopic data confirming structure. For example, one such intermediate showed a melting point of 126–127 °C and characteristic IR absorptions for amine and nitrile groups.

Reaction with 2-Hydroxybenzaldehydes to Form Imino-Coumarin-Triazine Hybrids

The 2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitriles are then reacted with 2-hydroxybenzaldehydes in the presence of a base catalyst, such as piperidine, to yield 2-imino-2H-chromen-3-yl-1,3,5-triazine derivatives. These compounds are hybrids incorporating both triazine and imino-coumarin moieties.

  • Key Reaction : The condensation between the active methylene group of the acetonitrile derivative and the aldehyde group of 2-hydroxybenzaldehyde leads to cyclization and formation of the imino group at the 4-position of the triazine ring.

  • Reaction Conditions : Conducted in 98% ethanol at temperatures between 20–40 °C with piperidine as a base catalyst.

  • Yields : The best yields (49–61%) were obtained when using 2-hydroxybenzaldehydes with electron-donating substituents, such as 4-(diethylamino)-2-hydroxybenzaldehyde.

  • Structural Confirmation : The products were confirmed by elemental analysis, IR, and NMR spectroscopy, with characteristic N-H stretching vibrations of the C=N-H group and primary amine groups observed in IR spectra.

Hydrolysis of Imino Group to Coumarin Derivatives

Upon heating in aqueous dimethylformamide (DMF) containing about 10% water, the imino group in 2-imino-2H-chromen-3-yl-1,3,5-triazines undergoes hydrolysis, converting the imino-triazine hybrids into coumarin derivatives.

  • Observation : This hydrolysis occurs without the need for mineral acids, indicating the imino-coumarins are unstable under aqueous conditions.

  • Significance : This step is important for purification and modification of the imino-triazine compounds but also highlights the sensitivity of the imino group in these molecules.

Alternative Synthesis via Reaction with Aromatic Nitroso Compounds

Another synthetic approach involves the reaction of 2-(4-amino-6-alkylamino-1,3,5-triazin-2-yl)acetonitriles with aromatic nitroso compounds, such as p-nitrosodimethylaniline or nitrosobenzene, to yield 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-iminoaryl acetonitriles.

  • Example : Reaction with p-nitrosodimethylaniline produces a series of 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitriles with notable anticancer activity.

  • Unexpected Products : Reaction with nitrosobenzene led to formation of 4,6-diamino-N-phenyl-1,3,5-triazine-2-carboxamides, indicating possible rearrangement or side reactions under certain conditions.

  • Reaction Conditions : These reactions are typically carried out under controlled temperature and solvent conditions to optimize yields.

Patent-Described Methods for Substituted 4-Aryl-N-phenyl-1,3,5-triazin-2-amines

Patents describe synthetic routes to substituted 4-aryl-N-phenyl-1,3,5-triazin-2-amines, which are structurally related to this compound.

  • General Formula : Compounds of formula (I) or (Ia) include 4-aryl and N-phenyl substitutions on the triazine ring.

  • Synthetic Strategy : These methods involve stepwise construction of the triazine core followed by arylation and amination steps, often employing cyclin-dependent kinase (CDK) inhibitor scaffolds.

  • Applications : These compounds are targeted for therapeutic uses, including treatment of hyper-proliferative disorders and viral infections, indicating the importance of precise synthetic control.

Comparative Data Table of Preparation Methods

Method Starting Materials Reaction Conditions Key Intermediates Yield (%) Notes
Cyclocondensation of biguanides with ethyl cyanoacetate Biguanides, Ethyl cyanoacetate Mild heating, ethanol or aqueous medium, 20–40 °C 2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitriles ~47 Forms triazine core, moderate yield
Condensation with 2-hydroxybenzaldehydes 2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitriles, 2-hydroxybenzaldehydes 98% ethanol, piperidine catalyst, 20–40 °C 2-imino-2H-chromen-3-yl-1,3,5-triazines 49–61 Best yields with electron-donating substituents
Hydrolysis in aqueous DMF 2-imino-2H-chromen-3-yl-1,3,5-triazines DMF with 10% water, heating Coumarin derivatives Variable Hydrolysis of imino group, purification step
Reaction with aromatic nitroso compounds 2-(4-amino-6-alkylamino-1,3,5-triazin-2-yl)acetonitriles, nitroso compounds Controlled temperature, solvent 2-iminoaryl acetonitriles or carboxamides Variable Leads to bioactive derivatives, possible side products
Patent methods for substituted triazin-2-amines Various aryl and phenyl precursors Multistep, controlled synthesis Substituted 4-aryl-N-phenyl-1,3,5-triazin-2-amines Not specified Therapeutic target compounds

Summary and Expert Notes

  • The preparation of this compound primarily relies on the cyclocondensation of biguanides with ethyl cyanoacetate to form key triazine intermediates.

  • Subsequent functionalization by condensation with aromatic aldehydes, particularly 2-hydroxybenzaldehydes, introduces the imino group and phenyl substituents, yielding the target compound or its close derivatives.

  • Reaction conditions such as solvent choice, temperature, and catalyst presence critically influence yields and product stability.

  • Hydrolysis of the imino group under aqueous conditions can lead to coumarin derivatives, which must be considered during purification and storage.

  • Alternative synthetic routes involving aromatic nitroso compounds expand the diversity of substituents and biological activity but may introduce complexity due to side reactions.

  • Patent literature provides additional methods for synthesizing substituted triazin-2-amines with pharmaceutical relevance, highlighting the compound's importance in medicinal chemistry.

Chemical Reactions Analysis

4-Imino-5-phenyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted triazines and amines .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Triazine Derivatives

Structural and Functional Group Variations

The pharmacological profile of triazine derivatives is heavily influenced by substituents on the triazine core. Key analogs and their features include:

5-HT6 Receptor Antagonists
  • Compound 2: (RS)-4-[1-(2,3-Dichlorophenoxy)propyl]-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine Substituents: 2,3-Dichlorophenoxypropyl (position 4), 4-methylpiperazinyl (position 6). Activity: High 5-HT6 receptor affinity (Ki = 1.2 nM), procognitive effects in rodent models, and neuroprotective activity against rotenone-induced toxicity . Pharmacokinetics: Sustained brain concentration (2-fold higher than Compound 3 at 60–240 min) and favorable ADMET profile .
  • Compound 3: (RS)-4-(4-Methylpiperazin-1-yl)-6-(1-phenoxypropyl)-1,3,5-triazin-2-amine Substituents: Phenoxypropyl (position 6), 4-methylpiperazinyl (position 4). Activity: Moderate 5-HT6 affinity (Ki = 8.9 nM) but superior initial brain penetration (higher concentration at 0–30 min) .

Comparison with Target Compound: The absence of a piperazine or phenoxypropyl group in 4-Imino-5-phenyl-1,3,5-triazin-2-amine may reduce 5-HT6 receptor targeting.

Anticancer Agents
  • PQR530: (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine Substituents: Difluoromethylpyridine (position 5), dual morpholino groups (positions 4 and 6). Activity: Dual PI3K/mTOR inhibitor (IC50 = 2–4 nM), brain-penetrable, and orally bioavailable .
  • 4-Chloro-N,6-diphenyl-1,3,5-triazin-2-amine

    • Substituents : Chloro (position 4), diphenyl (positions 4 and 6).
    • Properties : Melting point 163–164°C, predicted pKa = 1.95, used in synthesis of kinase inhibitors .

Comparison with Target Compound: The imino group in the target compound could reduce metabolic stability compared to chloro or morpholino substituents but may offer unique hydrogen-bonding interactions with enzymatic targets.

Pharmacokinetic and Physicochemical Properties

Compound Key Substituents logP* Solubility BBB Penetration Metabolic Stability
This compound Phenyl (C5), imino (C4) ~2.5 (est.) Moderate Moderate (est.) Moderate (oxidative susceptibility)
Compound 2 Dichlorophenoxypropyl, piperazinyl 3.1 Low High High
PQR530 Difluoromethyl, morpholino 2.8 High High High
4-Chloro-N,6-diphenyl Chloro, diphenyl 3.9 Low Low Moderate

*Estimated using substituent contributions.

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